![molecular formula C16H17ClN4O4 B2495203 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1903164-47-5](/img/structure/B2495203.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O4 and its molecular weight is 364.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for theiranticonvulsant effects . This suggests that the compound might interact with targets involved in neuronal signaling and regulation of convulsions.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal signaling pathways to suppress excessive neuronal discharges, thereby controlling convulsions.
Biochemical Pathways
Given the potential anticonvulsant activity, it might influence pathways related toneuronal excitability and signaling .
Result of Action
Based on the potential anticonvulsant activity, it can be inferred that the compound might help incontrolling convulsions by modulating neuronal signaling .
Biologische Aktivität
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound with a complex molecular structure that suggests potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Molecular Structure
The compound has the following molecular formula and characteristics:
- Molecular Formula : C₁₉H₁₇ClN₂O₃
- Molecular Weight : 394.8 g/mol
- Structural Features : The structure includes a benzo[f][1,4]oxazepine core and a tetrahydropyridazine moiety, which are known to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology and neuropharmacology. The following sections detail specific activities observed in studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound.
-
In Vitro Studies :
- Cell Lines Tested : Compounds were tested on various cancer cell lines including colorectal (HCT-116) and breast cancer cells.
- IC50 Values : Notable reductions in cell viability were observed with IC50 values ranging from 26.75 to 28.85 μg/mL for selected derivatives .
- Mechanism of Action : Morphological analysis revealed apoptotic changes such as nuclear disintegration and chromatin fragmentation upon treatment with the compound .
- Case Study :
Neuropharmacological Activity
Compounds similar to this compound have been explored for their neuroprotective effects.
- Mechanisms Identified :
- Interaction with receptor systems involved in neurodegenerative diseases.
- Potential modulation of inflammatory pathways linked to neuroinflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound.
Parameter | Value |
---|---|
Bioavailability | 72% - 86% |
Half-life | 9.5 - 13.5 hours |
Toxicity Profile | Low observed toxicity in preliminary studies |
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1,3,7H,2,4-6,8-9H2,(H,18,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOTSZWVACTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.